molecular formula C15H17NO4S2 B13512985 5'-{[(Tert-butoxy)carbonyl]amino}-5-methyl-[2,3'-bithiophene]-4'-carboxylicacid

5'-{[(Tert-butoxy)carbonyl]amino}-5-methyl-[2,3'-bithiophene]-4'-carboxylicacid

Cat. No.: B13512985
M. Wt: 339.4 g/mol
InChI Key: OASAGXIOLFREFE-UHFFFAOYSA-N
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Description

5’-{[(Tert-butoxy)carbonyl]amino}-5-methyl-[2,3’-bithiophene]-4’-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a bithiophene core, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-{[(Tert-butoxy)carbonyl]amino}-5-methyl-[2,3’-bithiophene]-4’-carboxylic acid typically involves multiple steps:

    Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction between two thiophene units. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group.

    Carboxylation: The carboxylic acid group can be introduced through various methods, such as carboxylation of a suitable precursor or through oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, particularly after deprotection.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, aldehydes.

    Substitution: Amines, amides.

Scientific Research Applications

Chemistry

In organic synthesis, 5’-{[(Tert-butoxy)carbonyl]amino}-5-methyl-[2,3’-bithiophene]-4’-carboxylic acid can be used as a building block for more complex molecules. Its Boc-protected amino group allows for selective reactions without interference from the amino functionality.

Biology

Medicine

In medicinal chemistry, the compound could be explored for its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.

Industry

In materials science, the bithiophene core could be utilized in the development of organic electronic materials, such as organic semiconductors or conductive polymers.

Mechanism of Action

The mechanism of action of 5’-{[(Tert-butoxy)carbonyl]amino}-5-methyl-[2,3’-bithiophene]-4’-carboxylic acid would depend on its specific application

Comparison with Similar Compounds

Similar Compounds

    5’-Amino-5-methyl-[2,3’-bithiophene]-4’-carboxylic acid: Lacks the Boc protecting group, making it more reactive.

    5’-{[(Methoxy)carbonyl]amino}-5-methyl-[2,3’-bithiophene]-4’-carboxylic acid: Features a different protecting group, which may affect its reactivity and stability.

Uniqueness

The presence of the Boc protecting group in 5’-{[(Tert-butoxy)carbonyl]amino}-5-methyl-[2,3’-bithiophene]-4’-carboxylic acid provides unique advantages in synthetic chemistry, allowing for selective reactions and protecting the amino group from unwanted reactions.

Properties

Molecular Formula

C15H17NO4S2

Molecular Weight

339.4 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(5-methylthiophen-2-yl)thiophene-3-carboxylic acid

InChI

InChI=1S/C15H17NO4S2/c1-8-5-6-10(22-8)9-7-21-12(11(9)13(17)18)16-14(19)20-15(2,3)4/h5-7H,1-4H3,(H,16,19)(H,17,18)

InChI Key

OASAGXIOLFREFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=CSC(=C2C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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